molecular formula C10H16ClNO B2681522 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride CAS No. 2219374-44-2

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

Cat. No. B2681522
CAS RN: 2219374-44-2
M. Wt: 201.69
InChI Key: MQNJYROXNDYVKS-UHFFFAOYSA-N
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Description

“2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” is a chemical compound . It is the immediate and active metabolite of midrodine, a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .


Synthesis Analysis

Midrodine is used as a prodrug for deglymidodrine, which acts as a peripheral vasoconstrictor in the treatment of certain hypotensive states . The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is from 1-(2,5-Dimethoxyphenyl)-2-nitroethanol .


Molecular Structure Analysis

The molecular formula of “2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” is C10H16ClNO . The InChI code is 1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .

Scientific Research Applications

Safety And Hazards

The safety information available indicates that “2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-2-(3,5-dimethylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-3-8(2)5-9(4-7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJYROXNDYVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CO)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

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